Creatine

Content Navigation

CAS Number

Product Name

IUPAC Name

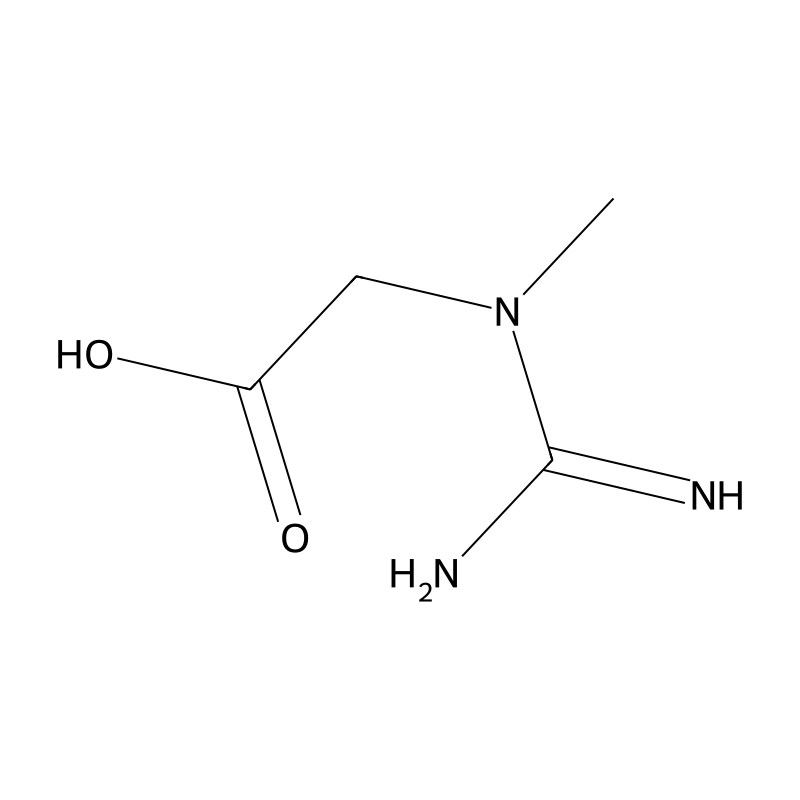

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in ether and ethanol

In water, 1.33X10+4 mg/L at 18 °C

13.3 mg/mL at 18 °C

Synonyms

Canonical SMILES

Creatine in Exercise Performance and Muscle Building

Increased Strength and Power

Multiple studies have shown that creatine supplementation, when combined with resistance training, leads to significant gains in strength and power output compared to placebo. A 2003 meta-analysis found that creatine supplementation resulted in an average of 8% and 14% greater improvements in one-rep max (1RM) and repetition max at a given weight, respectively, compared to placebo groups []. However, some studies have reported no significant effects, suggesting individual variability in response [].

Enhanced Muscle Mass

Research suggests that creatine supplementation can promote greater gains in lean muscle mass when combined with resistance training. Studies have shown increases in fat-free mass and muscle size compared to those taking a placebo []. The mechanism may involve increased water uptake into muscle cells and stimulation of genes associated with muscle growth [].

Improved Recovery

Creatine supplementation might accelerate recovery from high-intensity exercise. Some studies suggest it can reduce fatigue and improve performance during subsequent workouts, especially when combined with protein intake [].

Creatine Beyond Exercise Performance

Research is exploring the potential benefits of creatine beyond the gym:

Neurological Function

Early research suggests creatine supplementation may improve cognitive function and reduce mental fatigue in healthy individuals, particularly vegetarians, and older adults [, ]. More research is needed to confirm these findings.

Clinical Applications

Studies are investigating the therapeutic potential of creatine for various conditions like muscular dystrophy, neurodegenerative diseases, and sarcopenia (muscle loss associated with aging) [].

Creatine is a naturally occurring organic compound with the chemical formula C₄H₉N₃O₂. It is primarily found in vertebrates and plays a crucial role in energy metabolism, particularly in muscle and brain tissues. Creatine is synthesized from the amino acids arginine, glycine, and methionine, predominantly in the liver, kidneys, and pancreas. Approximately 95% of the body's creatine is stored as phosphocreatine in skeletal muscle, where it serves as a rapid source of energy for the regeneration of adenosine triphosphate (ATP) during high-intensity exercise .

Creatine functions by increasing the body's stores of phosphocreatine, a high-energy molecule readily available for muscle function. During high-intensity exercise, phosphocreatine donates a phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency in cells []. This rapid ATP resynthesis allows muscles to maintain peak performance during short bursts of activity [].

Beyond muscles, creatine may also play a role in brain function. Studies suggest it can improve cognitive performance and protect against neurodegenerative diseases, although more research is needed in this area [].

- Muscle cramps

- Stomach upset

- Diarrhea

- Dehydration

- Synthesis: Creatine is synthesized via two main enzymatic steps:

- Phosphorylation: Creatine can be phosphorylated by creatine kinase to form phosphocreatine. This reaction is reversible and plays a key role in energy storage and transfer within cells .

- Degradation: Creatine is metabolized into creatinine, which is excreted through urine. The conversion of creatine to creatinine occurs spontaneously over time, with approximately 1-2% of intramuscular creatine being degraded daily .

Creatine's primary biological function is to facilitate ATP regeneration during periods of high energy demand. It acts as an energy buffer in muscle cells by quickly donating phosphate groups to adenosine diphosphate (ADP) to regenerate ATP. This process is vital during short bursts of intense physical activity, such as sprinting or weightlifting . Furthermore, creatine has been shown to have potential neuroprotective effects and may play a role in enhancing cognitive function .

Creatine supplementation has gained popularity for various applications:

- Athletic Performance: It is widely used by athletes to improve performance in high-intensity, short-duration exercises.

- Muscle Mass Increase: Creatine supplementation can lead to increased muscle mass due to enhanced water retention in muscle cells and improved protein synthesis .

- Therapeutic Uses: Research indicates potential benefits for certain neurological disorders, muscular dystrophies, and conditions like congestive heart failure .

Several compounds are similar to creatine in structure or function. Here are some notable examples:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Phosphocreatine | C₄H₁₁N₃O₁₃P | Acts as an energy reservoir in muscle cells; phosphorylated form of creatine. |

| Beta-Alanine | C₄H₇N₃O₂ | Precursor to carnosine; buffers acid in muscles but does not regenerate ATP like creatine. |

| Carnitine | C₇H₁₅N | Involved in fatty acid transport into mitochondria; enhances endurance but not ATP regeneration directly. |

| L-Citrulline | C₆H₁₃N₃O | Increases nitric oxide levels; improves blood flow but does not directly affect ATP levels like creatine. |

Creatine stands out due to its direct role in ATP regeneration and its ability to enhance performance during anaerobic activities. In contrast, other compounds may serve different roles in energy metabolism or muscle function without directly influencing ATP levels .

The biosynthesis of creatine represents a fundamental metabolic pathway that occurs primarily in vertebrate organisms, involving the coordinated action of two key enzymes and three amino acid precursors. This biochemical process demonstrates remarkable efficiency and regulatory control, ensuring adequate creatine production while maintaining metabolic homeostasis [1] [2].

The creatine biosynthetic pathway operates through a two-step enzymatic process that begins with the transfer of an amidino group from L-arginine to L-glycine, catalyzed by L-Arginine:Glycine amidinotransferase, yielding guanidinoacetate and L-ornithine as products [1] [3]. This initial reaction represents the rate-limiting step of creatine biosynthesis and occurs predominantly in the kidneys and pancreas [2]. The second step involves the methylation of guanidinoacetate using S-adenosyl-L-methionine as the methyl donor, catalyzed by guanidinoacetate N-methyltransferase, primarily in the liver, producing creatine and S-adenosyl-L-homocysteine [1] [2].

The anatomical distribution of these enzymatic activities reflects an elegant inter-organ cooperation system. The kidneys serve as the primary site for guanidinoacetate production, which is subsequently transported through the bloodstream to the liver for final conversion to creatine [3] [2]. This compartmentalization allows for sophisticated regulatory control of creatine synthesis, with the kidney-based first enzyme serving as the primary control point for overall pathway flux [4] [5].

Role of AGAT and GAMT Enzymes

L-Arginine:Glycine amidinotransferase functions as the primary regulatory enzyme in creatine biosynthesis, catalyzing the formation of guanidinoacetate through a ping-pong mechanism [1]. This enzyme exhibits high activity levels in the kidneys, with additional expression in the pancreas and, to a lesser extent, in other tissues including the brain and testes [1] [6]. The enzyme demonstrates remarkable substrate specificity and operates under physiological conditions with optimal activity at pH 8 [7].

The regulatory properties of AGAT are particularly sophisticated, involving multiple levels of control. Feedback inhibition by creatine represents the primary regulatory mechanism, operating at the pre-translational level to modulate enzyme expression [4] [2]. This feedback regulation ensures that creatine synthesis responds appropriately to cellular creatine status, preventing excessive production when creatine levels are adequate. The enzyme also experiences competitive inhibition by its product L-ornithine, providing additional fine-tuning of enzymatic activity [3].

Guanidinoacetate N-methyltransferase catalyzes the final step of creatine biosynthesis through a sophisticated methylation mechanism. This enzyme demonstrates high abundance in liver tissue and exhibits optimal activity under slightly alkaline conditions [8] [9]. The enzyme structure reveals an α/β open-sandwich configuration with the N-terminal section covering the active site entrance, requiring conformational changes for substrate access [10].

The catalytic mechanism of GAMT involves a concerted process where proton transfer from guanidinoacetate to Asp-134 occurs simultaneously with methyl transfer from S-adenosyl-L-methionine [11] [12]. This concerted mechanism has been confirmed through quantum mechanics/molecular mechanics investigations, revealing transition state bond lengths of 1.26 Å for both the OD1 (Asp-134)–HE(GAA) and HE(GAA)–NE(GAA) bonds, with activation energies consistent with experimental rate constants [11].

Guanidinoacetate Methylation Mechanisms

The methylation of guanidinoacetate represents a critical biochemical transformation that employs S-adenosyl-L-methionine as the universal methyl donor. This reaction accounts for approximately 40% of all labile methyl groups provided by S-adenosyl-L-methionine in the human body, highlighting its quantitative significance in cellular methylation reactions [13].

The mechanistic details of guanidinoacetate methylation involve the formation of a strong nucleophile through deprotonation of the glycine-derived nitrogen of guanidinoacetate [1]. This nucleophile formation is facilitated by the enzyme environment, where three slightly negatively charged carbonyl oxygen atoms surrounding the Asp-134 residue increase the pKa of OD1, enabling proton abstraction from the guanidinoacetate substrate [10].

The methyl transfer process occurs through an in-line transfer mechanism where the methyl group from the positively charged sulfonium ion of S-adenosyl-L-methionine is transferred to the deprotonated nitrogen center of guanidinoacetate [9] [11]. The reaction proceeds with the C9 atom of S-adenosyl-L-methionine approaching the NE atom of guanidinoacetate at a distance of 2.03 Å in the transition state, while the S8-C9 bond extends to 2.47 Å [11].

The concerted nature of this mechanism ensures efficient catalysis while minimizing the formation of high-energy intermediates. Experimental kinetic studies have demonstrated that the free-energy barrier for this concerted mechanism is approximately 19.5 kcal/mol, which correlates excellently with values calculated from experimental rate constants [11]. This energy barrier reflects the optimization achieved through millions of years of evolutionary pressure to maintain efficient creatine production.

Chemical Synthesis Methodologies

Industrial creatine production relies primarily on chemical synthesis methods that have been developed and refined over several decades to achieve high yields and purity levels suitable for commercial applications. These synthetic approaches differ fundamentally from biological synthesis in their use of non-biological starting materials and reaction conditions that would not occur in living systems [14] [15].

The chemical synthesis of creatine typically involves the reaction between nitrile-containing compounds and N-methylglycine derivatives under controlled conditions. These reactions exploit the electrophilic nature of nitriles and the nucleophilic properties of amino compounds to form the characteristic guanidino group structure of creatine [15]. The synthetic approaches have evolved to minimize the formation of undesirable byproducts while maximizing yield and product purity.

Industrial Production Techniques

The predominant industrial method for creatine production involves the reaction of cyanamide with N-methylglycine under controlled pH and temperature conditions [14] [16]. This process begins with the preparation of reaction vessels containing cyanamide and sodium sarcosinate, which are heated and pressurized to facilitate the chemical transformation [17]. The reaction typically occurs at temperatures ranging from 20°C to 150°C, with pH maintained between 7 and 14 to optimize reaction kinetics [14].

The cyanamide-sarcosine method produces yields ranging from 60% to 70% with product purity levels of 95% to 98% [14]. However, this method has limitations, including the potential formation of harmful byproducts such as dicyandiamide and dihydrotriazine, which must be carefully controlled through process optimization [18]. The presence of these impurities can compromise product quality and safety, necessitating extensive purification procedures.

An alternative industrial approach utilizes S-methylisothiourea as the guanidino group source, reacting with sodium N-methylglycinate under milder conditions [14]. This method operates at temperatures between 15°C and 140°C with pH control between 7 and 13, achieving yields of 65% to 80% and purities of 99% to 102% [14]. The S-methylisothiourea method offers advantages in terms of reduced byproduct formation and elimination of cyanide-containing impurities.

The manufacturing process includes several critical purification steps following the initial chemical reaction. Crystallization represents the primary purification technique, where the reaction mixture is cooled to promote creatine crystal formation [19] [20]. These crystals are subsequently separated through filtration and subjected to washing procedures using distilled water and ethanol solutions to remove residual impurities [14]. The purified crystals undergo vacuum drying at temperatures below 40°C to prevent thermal degradation while removing residual solvents [14].

Quality control measures are implemented throughout the production process to ensure consistent product quality. Each batch undergoes analytical testing for purity, potency, and the absence of harmful contaminants [18] [21]. Testing protocols include thin-layer chromatography, melting point determination, and nuclear magnetic resonance spectroscopy to verify product identity and purity [15]. Advanced manufacturing facilities employ Good Manufacturing Practices and Hazard Analysis and Critical Control Points protocols to maintain product quality and safety standards [16] [18].

Synthesis of Creatine Derivatives and Salts

The development of creatine derivatives has emerged as an active area of research aimed at improving bioavailability, stability, and therapeutic efficacy of creatine-based compounds. These derivatives are synthesized through various chemical modification strategies that alter the physicochemical properties of the parent creatine molecule while maintaining or enhancing its biological activity [22] [23].

Creatine ethyl ester hydrochloride represents one of the most extensively studied creatine derivatives, synthesized through esterification of the carboxylic acid group with ethanol [24] [25]. The synthesis involves the reaction of creatine with ethanol in the presence of phosphorochloridic acid at 0°C, followed by temperature elevation to 60°C for 30 minutes [24]. This esterification process yields the hydrochloride salt form with moderate efficiency, though the resulting compound demonstrates pH-sensitive stability characteristics [25].

The theoretical advantage of creatine ethyl ester lies in its reduced hydrophilicity compared to creatine monohydrate, potentially enhancing membrane permeability and cellular uptake [25]. However, experimental studies have revealed that creatine ethyl ester undergoes rapid degradation to creatinine in acidic conditions, particularly in stomach acid, which may compromise its effectiveness compared to creatine monohydrate [25].

Salt formation represents another approach to creatine derivatization, involving the combination of creatine with various amino acids to form stable salt complexes [22]. Creatine lysinate, ornitate, leucinate, isoleucinate, and valinate have been synthesized through controlled reaction conditions that promote ionic interactions between the creatine carboxylate group and the amino acid amino groups [22]. These amino acid salts demonstrate enhanced stability profiles and potential antioxidant properties compared to creatine monohydrate.

The synthesis of creatine amino acid salts involves the dissolution of creatine in aqueous solution followed by the addition of the target amino acid under controlled pH conditions. The reaction proceeds through ionic interaction mechanisms, with the final products isolated through crystallization and purification procedures [22]. These derivatives maintain the essential structural features of creatine while incorporating additional functional groups that may confer unique biological properties.

Creatine phosphate dipotassium salt synthesis involves the phosphorylation of creatine using potassium phosphate under controlled conditions [26]. This high-energy phosphate compound serves as an important research tool for investigating energy metabolism and the creatine kinase system. The synthesis requires careful control of reaction conditions to prevent hydrolysis of the phosphate bond while ensuring complete conversion of the starting materials.

Advanced synthetic approaches have explored the development of protected creatine derivatives to enable selective chemical modifications [23]. The synthesis of (Boc)2-creatine involves temporary protection of the guanidine group using tert-butoxycarbonyl groups, allowing selective reactions at the carboxylic acid position [23]. This protection strategy prevents intramolecular cyclization to creatinine while maintaining reactivity for conjugation reactions with other molecules.

The aqueous solubility of creatine exhibits a pronounced positive correlation with temperature, demonstrating nearly linear behavior across a wide temperature range. The solubility characteristics of creatine monohydrate have been extensively characterized through multiple experimental investigations [1] [2] [3].

Temperature-Dependent Solubility Behavior

The fundamental solubility behavior shows that one liter of water dissolves 6 grams of creatine at 4°C, 14 grams at 20°C, 34 grams at 50°C, and 45 grams at 60°C [1]. This represents an approximately sevenfold increase in solubility over the temperature range from 4°C to 60°C. The relationship between solubility and temperature follows an almost linear correlation, indicating a consistent thermodynamic driving force for dissolution across the measured temperature range [1].

More detailed measurements have established that creatine monohydrate exhibits a solubility of 13.3 grams per liter at 18°C [2] [4], which aligns closely with the 14 grams per liter measured at 20°C. At 25°C, solubility measurements have reported values of both 14 grams per liter and 17 grams per liter [3], with the variation potentially attributable to differences in experimental methodology or sample purity.

Thermodynamic Parameters of Dissolution

Comprehensive thermodynamic analysis of creatine monohydrate dissolution in binary water-ethanol systems has revealed that the dissolution process is endothermic and entropy-driven [5] [6]. The solubility increases with both temperature and the mole fraction of water in the solvent mixture. These findings indicate that the dissolution process becomes energetically more favorable as temperature increases, consistent with the observed linear relationship between temperature and solubility [5].

The dissolution behavior follows predictable patterns that can be modeled using the Jouyban Acree equation, which generates accurate solubility surfaces for creatine monohydrate across different temperature and solvent composition ranges [5]. This mathematical relationship provides a foundation for understanding and predicting creatine solubility under various conditions.

| Temperature (°C) | Temperature (K) | Solubility (g/L) | Notes |

|---|---|---|---|

| 4 | 277 | 6.0 | Creatine monohydrate |

| 18 | 291 | 13.3 | Creatine monohydrate |

| 20 | 293 | 14.0 | Creatine monohydrate |

| 25 | 298 | 17.0 | Creatine monohydrate |

| 50 | 323 | 34.0 | Creatine monohydrate |

| 60 | 333 | 45.0 | Creatine monohydrate |

Enhanced Solubility Mechanisms

The solubility of creatine can be significantly enhanced through pH modification. Lowering the pH of the solution increases creatine solubility due to the protonation of the guanidine moiety, which forms more soluble ionic species [1]. This principle underlies the development of creatine salt formulations, which demonstrate superior solubility characteristics compared to creatine monohydrate.

For example, creatine citrate exhibits a solubility of 29 grams per liter at 20°C, while creatine pyruvate achieves 54 grams per liter at the same temperature [1]. When normalized for the relative amount of creatine per molecule, creatine citrate shows 1.55-fold better solubility and creatine pyruvate demonstrates 2.63-fold better solubility compared to creatine monohydrate [1].

Thermal Stability and Degradation Kinetics

Creatine demonstrates exceptional thermal stability in its solid crystalline form, but undergoes characteristic degradation processes at elevated temperatures. The thermal behavior of creatine has been comprehensively characterized through differential scanning calorimetry, thermogravimetric analysis, and variable temperature X-ray powder diffraction studies [7] [8].

Dehydration Process

Creatine monohydrate initiates dehydration at approximately 97°C to 125°C, with complete conversion to anhydrous creatine occurring at 398 K (125°C) [3] [7]. Thermogravimetric measurements indicate that the dehydration process begins at 341 K (68°C) and proceeds to completion at 398 K [3]. This dehydration represents the loss of one water molecule per creatine molecule, transitioning from the monohydrate to the anhydrous form.

The dehydration kinetics follow zero-order kinetics according to the Polany-Winger equation, with activation energies of 15.02 kilojoules per mole for untreated creatine monohydrate and 10.1 kilojoules per mole for pulverized creatine monohydrate [8]. The significantly lower activation energy for pulverized material indicates that particle size reduction facilitates the dehydration process through increased surface area and reduced diffusion path lengths [8].

Cyclization and Degradation

Above 230°C, anhydrous creatine undergoes intramolecular cyclization with the loss of an additional water molecule to form creatinine [7]. This cyclization represents the primary degradation pathway for creatine at elevated temperatures. The reaction involves the formation of a six-membered ring structure through nucleophilic attack of the amino group on the carboxyl carbon, resulting in the elimination of water and formation of creatinine [9] [10].

The melting point of creatine has been reported as 255°C with decomposition [11] [12] [7]. At temperatures exceeding this point, extensive molecular breakdown occurs. Creatinine, the primary degradation product, subsequently melts with decomposition at approximately 290°C [7]. Mass spectrometric studies have indicated possible dimerization of creatinine molecules during the solid-state transformation process [7].

Kinetic Parameters and Activation Energies

Detailed kinetic analysis of creatine degradation has revealed that the cyclization process follows first-order kinetics under most conditions [13] [14]. The activation energy for creatine degradation in aqueous systems ranges from 79.1 to 93.6 kilojoules per mole, depending on pH conditions [15]. Specifically, activation energies of 83.1 kilojoules per mole at pH 1, 93.6 kilojoules per mole at pH 3, and 79.1 kilojoules per mole at pH 5 have been determined through mass spectrometric analysis [15].

The Arrhenius relationship accurately describes the temperature dependence of creatine degradation, with activation energies of approximately 20 kilocalories per mole at water activities greater than or equal to 0.68, increasing to 23 kilocalories per mole below this threshold [13] [14]. These values correspond to approximately 84 and 96 kilojoules per mole, respectively.

| Temperature (°C) | Temperature (K) | Process | Product |

|---|---|---|---|

| 97 | 370 | Dehydration onset | Anhydrous creatine |

| 125 | 398 | Complete dehydration | Anhydrous creatine |

| 230 | 503 | Cyclization onset | Creatinine |

| 255 | 528 | Melting point | Melted creatine |

| 290 | 563 | Creatinine melting with decomposition | Decomposed creatinine |

Stability in Crystal Form

Creatine monohydrate powder demonstrates exceptional stability in the solid state, showing no detectable degradation over years of storage, even at elevated temperatures [16] [17]. The stability in crystalline form remains high as long as the material does not reach the deliquescence state [13] [14]. This remarkable stability contrasts sharply with the instability observed in aqueous solutions, highlighting the importance of crystal packing and intermolecular interactions in preventing degradation reactions.

Hydration States and Crystalline Forms

Creatine exhibits remarkable polymorphic diversity, existing in multiple crystalline forms that demonstrate distinct structural and stability characteristics. Comprehensive crystal structure prediction and experimental screening have identified three anhydrous polymorphs and one monohydrate form, each with unique physicochemical properties [18] [19] [20].

Monohydrate Structure

Creatine monohydrate represents the most commonly encountered and thermodynamically stable form under ambient conditions. The compound crystallizes from aqueous solutions as monoclinic prisms, incorporating one water molecule per creatine molecule in the crystal lattice [1] [20]. The monohydrate form exhibits a neutral pH of 7 when dissolved in water at a concentration of 14 grams per liter at 20°C [1].

The crystal structure of creatine monohydrate has been thoroughly characterized, revealing a complex hydrogen-bonding network that stabilizes the hydrated form [20]. The water molecules play a crucial structural role, mediating intermolecular interactions between creatine molecules and contributing to the overall stability of the crystal lattice [20].

Anhydrous Polymorphs

Three distinct anhydrous polymorphs of creatine have been identified and characterized through computational crystal structure prediction combined with experimental validation [18] [19] [20]. These forms are designated as Form I, Form II, and Form III, each exhibiting unique crystal packing arrangements and stability profiles.

Form I (AH-A) represents one of the thermodynamically stable anhydrous forms, demonstrating stability over relative humidity ranges of 25-60% at room temperature [20]. This polymorph shows no thermal transformation events below 230°C, indicating exceptional thermal stability until the onset of cyclization reactions [20].

Form II (AH-B) exhibits stability at relative humidity conditions exceeding 60%, but transforms to the monohydrate form under higher moisture conditions [20]. The crystal structure has been determined from X-ray powder diffraction data, revealing distinct intermolecular packing compared to Form I [21] [22].

Form III (AH-C) represents a metastable form that can be obtained through rapid desolvation of creatine monohydrate [21] [22]. This polymorph demonstrates limited availability due to its metastable nature, but provides insight into the polymorphic landscape of creatine [20].

Transformation Relationships

The interconversion between different crystalline forms follows predictable patterns based on environmental conditions, particularly relative humidity and temperature [20]. The monohydrate form transforms to anhydrous forms at relative humidity below 20%, while anhydrous forms revert to the monohydrate at elevated moisture conditions [20].

Specifically, Form I transforms to monohydrate at relative humidity exceeding 35%, while Forms II and III require relative humidity above 60% for transformation [20]. These transformation thresholds provide practical guidance for storage and handling conditions to maintain specific crystalline forms.

Solvate Formation

In addition to hydrated and anhydrous forms, creatine can form solvates with organic molecules. A 1:1 formic acid solvate has been characterized through single crystal X-ray diffraction methods [21] [22]. However, this solvate form could only be obtained as a mixture with creatine monohydrate, limiting its practical applications [22].

Recent investigations have also identified cocrystalline formulations with citric acid, yielding a 1:1 creatine:citric acid cocrystal with enhanced solubility properties [23] [24]. This cocrystal demonstrates approximately 2.5-fold higher aqueous solubility compared to commercial creatine monohydrate [23].

| Form | Crystal System | Water Content | Stability Conditions | Transformation Temperature (°C) |

|---|---|---|---|---|

| Creatine monohydrate | Monoclinic | One molecule per creatine | RH > 35% | 97-125 (dehydration) |

| Anhydrous Form I | Not specified | None | RH 25-60% | Stable to 230°C |

| Anhydrous Form II | Not specified | None | RH > 60% | Stable to 230°C |

| Anhydrous Form III | Not specified | None | Limited availability | Obtained by desolvation |

| Formic acid solvate (1:1) | Not specified | None | Mixed with monohydrate | Not specified |

Thermodynamic Stability Relationships

Crystal structure prediction calculations have successfully predicted the correct stability order of the various polymorphs, which has been experimentally confirmed through heat of hydration measurements [18] [19]. The computational approach not only identified all experimental forms but also correctly predicted their relative thermodynamic stabilities [18].

The stability relationships between polymorphs can be understood through analysis of crystal packing motifs using the XPac method, which provides insight into the structural factors governing polymorph stability [21] [22]. These analyses reveal that different polymorphs share common structural elements but exhibit distinct layer arrangements that influence their relative energies [20].

pH-Dependent Stability in Aqueous Solutions

The stability of creatine in aqueous solution demonstrates a profound dependence on pH, with dramatic variations in degradation rates across the physiological and extended pH range. This pH sensitivity arises from the mechanism of creatine degradation, which involves intramolecular cyclization to form creatinine through a process that is highly sensitive to protonation states [16] [25] [26] [9].

Mechanism of pH-Dependent Degradation

Creatine degradation in aqueous solution occurs through spontaneous, nonenzymatic intramolecular cyclization, forming a six-membered ring structure that constitutes creatinine [9] [10]. The reaction involves nucleophilic attack by the amino nitrogen on the carboxyl carbon, with concomitant elimination of water. This cyclization process is monomolecular in both the forward and reverse directions [9].

The pH dependence arises from the protonation states of the functional groups involved in the cyclization reaction [26] [9]. At very low pH (below 2.5), protonation of the amide function prevents intramolecular cyclization, thereby stabilizing creatine [26]. Conversely, at very high pH (above 12.1), deprotonation of the carboxyl group inhibits the cyclization reaction by reducing the electrophilicity of the carbonyl carbon [26].

Quantitative pH-Stability Relationships

Systematic studies of creatine stability across pH ranges have established precise degradation rates under controlled conditions [25] [26] [27]. At 25°C, creatine in aqueous solution demonstrates varying degrees of stability depending on pH conditions:

At pH 7.5 and 6.5, creatine remains reasonably stable for up to 8 hours, with minimal degradation observed during this timeframe [25] [27]. These near-physiological pH conditions represent optimal stability for short-term aqueous solutions.

At pH 5.5, breakdown after 3 days reaches approximately 4% of the initial creatine concentration [25] [27]. This represents moderate stability suitable for certain applications but indicates significant degradation over extended periods.

At pH 4.5, degradation accelerates substantially, with approximately 12% breakdown after 3 days [25] [27]. This increased degradation rate reflects the acid-catalyzed nature of the cyclization reaction.

At pH 3.5, degradation becomes pronounced, with 21% breakdown occurring within 3 days [25] [27]. This level represents poor stability unsuitable for most practical applications.

Temperature-pH Interaction Effects

The combined effects of temperature and pH on creatine stability follow predictable patterns based on Arrhenius kinetics [13] [14] [15]. At reduced temperatures, the pH-dependent degradation rates decrease substantially. At 4°C, degradation studies over extended periods (up to 35 days) show markedly reduced breakdown rates compared to room temperature conditions [25] [27].

The activation energies for degradation vary with pH, indicating different mechanistic pathways or transition state structures at different proton concentrations [15]. Activation energies of 83.1 kilojoules per mole at pH 1, 93.6 kilojoules per mole at pH 3, and 79.1 kilojoules per mole at pH 5 demonstrate the complex relationship between protonation state and reaction energetics [15].

Stabilization at Extreme pH

Complete or near-complete stabilization of creatine can be achieved at extreme pH values. At pH below 2.5, the protonation of the amino nitrogen prevents cyclization by eliminating the nucleophilic character required for ring closure [26]. This stabilization mechanism explains why creatine remains stable during gastric transit, where stomach acid provides a highly acidic environment.

At pH above 12.1, deprotonation of the carboxyl group reduces its electrophilic character, effectively preventing the cyclization reaction [26]. This alkaline stabilization provides an alternative approach for maintaining creatine stability in specific applications.

| pH | Temperature (°C) | Degradation after 3 days (%) | Stability | Mechanism |

|---|---|---|---|---|

| 3.5 | 25 | 21 | Poor | Acid-catalyzed cyclization |

| 4.5 | 25 | 12 | Moderate | Acid-catalyzed cyclization |

| 5.5 | 25 | 4 | Good | Slow cyclization |

| 6.5 | 25 | <1 | Excellent | Minimal cyclization |

| 7.0 | 25 | <1 | Excellent | Minimal cyclization |

| 7.5 | 25 | <1 | Excellent | Minimal cyclization |

| 12.1 | 25 | Halted | Excellent | Deprotonation prevents cyclization |

Practical Implications for Formulation

The pH-dependent stability characteristics have significant implications for creatine formulation and storage. The optimal pH range for aqueous creatine solutions lies between 6.5 and 7.5, where degradation is minimized while maintaining physiological compatibility [25] [27]. Outside this range, rapid degradation occurs unless extreme pH conditions (below 2.5 or above 12.1) are employed for stabilization [26].

These stability characteristics explain why stable creatine beverages containing physiologically effective doses have proven difficult to develop commercially [16]. The inherent instability in neutral aqueous solutions, combined with the requirement for extreme pH conditions for stabilization, creates formulation challenges that have limited the development of ready-to-drink creatine products [16].

Kinetic Parameters and Rate Constants

The degradation kinetics follow first-order behavior under most pH conditions, with rate constants that vary exponentially with pH [13] [14]. The relationship between pH and degradation rate follows predictable patterns that can be modeled using appropriate kinetic equations, enabling prediction of stability under various storage conditions [13].

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = -3.72 (est)

Appearance

Melting Point

303 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 44 of 99 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 55 of 99 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Drug Classes

Therapeutic Uses

Pharmacology

Creatine is an endogenous amino acid derivative produced by vertebrate animals and occurring primarily in muscle cells. Creatine is important for energy storage; it is phosphorylated to creatine phosphate, which serves as a phosphate donor in the conversion of ADP to ATP and supplies energy necessary for muscle contraction. Dietary supplementation with creatine may improve muscle wasting associated with cancer and other chronic diseases.

Mechanism of Action

Supplemental creatine may have an energy-generating action during anaerobic exercise and may also have neuroprotective and cardioprotective actions.

Creatine, creatine kinase and phosphocreatine make up an intricate cellular enegy buffering and transport system connecting sites of energy production in the mitochondria with sites of energy consumption. CK is a key enzyme in involved in cellular energy homeostasis. It reversibly catalyzes the transfer of the high-energy phosphate bond in PCr to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP), and it catalyzes the transfer of the high-energy phosphate bond in ATP to creatine to form PCr. During periods of intense exercise and skeletal muscle contraction, bioenergetic metabolism switches from one in which oxidative phosphorylation is the major pathway of ATP production to one in which so-called anaerobic glycolysis becomes dominant.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Creatine is absorbed from the small intestines and enters the portal circulation and is transported to the liver. The ingested creatine, and the creatine made in the liver, is then transported into the systemic circulation and distributed into various tissues of the body, including muscle and nerves, by crossing the cell membrane via a specific creatine-transported system against a 200:1 gradient.

Metabolism Metabolites

Half Life: 3 hours

Wikipedia

Drug Warnings

Safety data are lacking and are urgently needed, especially for long-term use of creatine and for use among the pediatric population (including adolescence) and among those in poor health. There are some reports that long-term use of creatine may be nephrotoxic. This needs further investigation before long-term creatine supplementation can be recommended under any circumstance.

Creatine is contraindicated in those with renal failure and renal disorders such as nephritic syndrome.

Anecdotal reports of adverse events to FDA have included rash, dyspnea, vomiting, diarrhea, nervousness, anxiety, migraine, fatigue, polymyositis, myopathy,seizures and atrial fibrillation.

There are reports of elevated serum creatinine, a metabolite of creatine and a marker of kidney function, in some who take creatine and have normal renal function. This /effect on renal function tests/ is reversible upon discontinuation of creatine.

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

The literature suggests that some pharmaceutically active compounds originating from human and veterinary therapy are not eliminated completely in municipal sewage treatment plants and are therefore discharged into receiving waters(1). Wastewater treatment processes often were not designed to remove them from the effluent(2). Selected organic waste compounds may be degrading to new and more persistent compounds that may be released instead of or in addition to the parent compound(2).

Commercially isolated from meat extracts

Clinical Laboratory Methods

Creatine phosphokinase/creatine kinase or isoenzymes test system. (a) Identification. A creatine phosphokinase/creatine kinase or isoenzymes test system is a device intended to measure the activity of the enzyme creatine phosphokinase or its isoenzymes (a group of enzymes with similar biological activity) in plasma and serum. Measurements of creatine phosphokinase and its isoenzymes are used in the diagnosis and treatment of myocardial infarction and muscle diseases such as progressive, Duchenne-type muscular dystrophy.

HPLC determination in cardiac muscle.

1H nuclear magnetic resonance ( NMR) urine analysis as an effective tool to detect creatine supplementation. The detection limit is 10 umol/L (1.31 mg/L).

Dates

The effects of phosphocreatine disodium salts plus blueberry extract supplementation on muscular strength, power, and endurance

John Paul V Anders, Tyler J Neltner, Robert W Smith, Joshua L Keller, Terry J Housh, F Joseph Daugherty, Michael S Tempesta, Alekha K Dash, Daniel J Munt, Richard J Schmidt, Glen O JohnsonPMID: 34503541 DOI: 10.1186/s12970-021-00456-y

Abstract

Numerous studies have demonstrated the efficacy of creatine supplementation for improvements in exercise performance. Few studies, however, have examined the effects of phosphocreatine supplementation on exercise performance. Furthermore, while polyphenols have antioxidant and anti-inflammatory properties, little is known regarding the influence of polyphenol supplementation on muscular strength, power, and endurance. Thus, the purpose of the present study was to compare the effects of 28 days of supplementation with phosphocreatine disodium salts plus blueberry extract (PCDSB), creatine monohydrate (CM), and placebo on measures of muscular strength, power, and endurance.Thirty-three men were randomly assigned to consume either PCDSB, CM, or placebo for 28 days. Peak torque (PT), average power (AP), and percent decline for peak torque (PT%) and average power (AP%) were assessed from a fatigue test consisting of 50 maximal, unilateral, isokinetic leg extensions at 180°·s

before and after the 28 days of supplementation. Individual responses were assessed to examine the proportion of subjects that exceeded a minimal important difference (MID).

The results demonstrated significant (p < 0.05) improvements in PT for the PCDSB and CM groups from pre- (99.90 ± 22.47 N·m and 99.95 ± 22.50 N·m, respectively) to post-supplementation (119.22 ± 29.87 N·m and 111.97 ± 24.50 N·m, respectively), but no significant (p = 0.112) change for the placebo group. The PCDSB and CM groups also exhibited significant improvements in AP from pre- (140.18 ± 32.08 W and 143.42 ± 33.84 W, respectively) to post-supplementation (170.12 ± 42.68 W and 159.78 ± 31.20 W, respectively), but no significant (p = 0.279) change for the placebo group. A significantly (p < 0.05) greater proportion of subjects in the PCDSB group exceeded the MID for PT compared to the placebo group, but there were no significant (p > 0.05) differences in the proportion of subjects exceeding the MID between the CM and placebo groups or between the CM and PCDSB groups.

These findings indicated that for the group mean responses, 28 days of supplementation with both PCDSB and CM resulted in increases in PT and AP. The PCDSB, however, may have an advantage over CM when compared to the placebo group for the proportion of individuals that respond favorably to supplementation with meaningful increases in muscular strength.

Creatine Supplementation Upregulates mTORC1 Signaling and Markers of Synaptic Plasticity in the Dentate Gyrus While Ameliorating LPS-Induced Cognitive Impairment in Female Rats

Xuansong Mao, Taylor J Kelty, Nathan R Kerr, Thomas E Childs, Michael D Roberts, Frank W BoothPMID: 34444918 DOI: 10.3390/nu13082758

Abstract

Mild cognitive impairment (MCI) designates the boundary area between cognitive function in natural aging and dementia, and this is viewed as a therapeutic window to prevent the occurrence of dementia. The current study investigated the neurocognitive effects of oral creatine (Cr) supplementation in young female Wistar rats that received intracerebroventricular injections of lipopolysaccharide (LPS) to mimic MCI. Neuromolecular changes within the dentate gyrus were analyzed following behavioral testing. We also investigated both neurocognitive and neuromolecular changes following Cr supplementation in the absence of LPS in young female Wistar rats to further investigate mechanisms. Interestingly, based on trial 2 of Barnes maze test, Cr supplementation ameliorated spatial learning and memory deficit induced by LPS, shown by decreased latency time and errors to reach the escape box (< 0.0001,

= 12). Cr supplementation also attenuated recognition memory deficit induced by LPS, shown by increased amount of time taken to explore the new object (

= 0.002,

= 12) during novel object recognition testing. Within the dentate gyrus, Cr supplementation in LPS injected rats upregulated mTORC1 signaling (

= 0.026 for mTOR phosphorylation,

= 0.002 for p70S6K phosphorylation,

= 8) as well as the synapsin (

= 0.008) and PSD-95 synaptic proteins (

= 0.015), in comparisons to LPS injected rats. However, Cr supplementation failed to further enhance spatial memory and recognition memory in the absence of LPS. In conclusion, Cr ameliorates LPS-induced cognitive impairment in a rodent MCI model. Mechanistically, these phenotypic effects may, in part, be mitigated via an upregulation of mTORC1 signaling, and an enhancement in synaptogenesis in the dentate gyrus. While preliminary, these findings may inform future research investigating neurocognitive effects of Cr for MCI patients.

Community-Based Survey Exploring Use of the Dietary Supplement Creatine by Adult Non-Athletes

Melissa J Benton, Jefferson M Spicher, Sherry McCormickPMID: 34444689 DOI: 10.3390/nu13082529

Abstract

Creatine is classified as a "sports supplement", but it also has health benefits. The purpose of this study was to assess use of creatine as a dietary supplement in adult non-athletes. Three hundred ninety-nine adults (19-89 years) completed an online survey. Among the respondents, 77% (= 307) were regularly active, including participation in weightlifting (34%), running (34%), and cycling (21%). Twenty-eight percent (

= 111) reported use of creatine with an average dose of 6.4 ± 4.5 g. Daily creatine use was reported by 45%, and 38% reported using creatine 2-6 times weekly. Primary sources of information about creatine were trainers/coaches (29%), friends/family (32%), and internet (28%). Forty percent (

= 44) of creatine users were female. When compared by age, 46% of young, 32% of midlife, and 6% of old respondents reported creatine use with no differences in dose or frequency. Young and midlife respondents reported primarily trainers/coaches, friends/family, and internet as sources of information about creatine, but old respondents limited their sources to friends/family and fitness magazines. Although creatine is widely used by adult non-athletes who regularly exercise, dietitians and other healthcare providers are not the primary source of information. Fitness trainers can appropriately provide guidance and education regarding safe and effective use of creatine.

Timing of Creatine Supplementation around Exercise: A Real Concern?

Felipe Ribeiro, Igor Longobardi, Pedro Perim, Breno Duarte, Pedro Ferreira, Bruno Gualano, Hamilton Roschel, Bryan SaundersPMID: 34445003 DOI: 10.3390/nu13082844

Abstract

Creatine has been considered an effective ergogenic aid for several decades; it can help athletes engaged in a variety of sports and obtain performance gains. Creatine supplementation increases muscle creatine stores; several factors have been identified that may modify the intramuscular increase and subsequent performance benefits, including baseline muscle Cr content, type II muscle fibre content and size, habitual dietary intake of Cr, aging, and exercise. Timing of creatine supplementation in relation to exercise has recently been proposed as an important consideration to optimise muscle loading and performance gains, although current consensus is lacking regarding the ideal ingestion time. Research has shifted towards comparing creatine supplementation strategies pre-, during-, or post-exercise. Emerging evidence suggests greater benefits when creatine is consumed after exercise compared to pre-exercise, although methodological limitations currently preclude solid conclusions. Furthermore, physiological and mechanistic data are lacking, in regard to claims that the timing of creatine supplementation around exercise moderates gains in muscle creatine and exercise performance. This review discusses novel scientific evidence on the timing of creatine intake, the possible mechanisms that may be involved, and whether the timing of creatine supplementation around exercise is truly a real concern.Creatine Monohydrate Supplementation Increases White Adipose Tissue Mitochondrial Markers in Male and Female Rats in a Depot Specific Manner

Chantal R Ryan, Michael S Finch, Tyler C Dunham, Jensen E Murphy, Brian D Roy, Rebecca E K MacPhersonPMID: 34371916 DOI: 10.3390/nu13072406

Abstract

White adipose tissue (WAT) is a dynamic endocrine organ that can play a significant role in thermoregulation. WAT has the capacity to adopt structural and functional characteristics of the more metabolically active brown adipose tissue (BAT) and contribute to non-shivering thermogenesis under specific stimuli. Non-shivering thermogenesis was previously thought to be uncoupling protein 1 (UCP1)-dependent however, recent evidence suggests that UCP1-independent mechanisms of thermogenesis exist. Namely, futile creatine cycling has been identified as a contributor to WAT thermogenesis. The purpose of this study was to examine the efficacy of creatine supplementation to alter mitochondrial markers as well as adipocyte size and multilocularity in inguinal (iWAT), gonadal (gWAT), and BAT. Thirty-two male and female Sprague-Dawley rats were treated with varying doses (0 g/L, 2.5 g/L, 5 g/L, and 10 g/L) of creatine monohydrate for 8 weeks. We demonstrate that mitochondrial markers respond in a sex and depot specific manner. In iWAT, female rats displayed significant increases in COXIV, PDH-E1alpha, and cytochrome C protein content. Male rats exhibited gWAT specific increases in COXIV and PDH-E1alpha protein content. This study supports creatine supplementation as a potential method of UCP1-independant thermogenesis and highlights the importance of taking a sex-specific approach when examining the efficacy of browning therapeutics in future research.Muhammad Tayyab Akhtar, Muneeba Samar, Anam Amin Shami, Muhammad Waseem Mumtaz, Hamid Mukhtar, Amna Tahir, Syed Shahzad-Ul-Hussan, Safee Ullah Chaudhary, Ubedullah Kaka

PMID: 34361796 DOI: 10.3390/molecules26154643

Abstract

Meat is a rich source of energy that provides high-value animal protein, fats, vitamins, minerals and trace amounts of carbohydrates. Globally, different types of meats are consumed to fulfill nutritional requirements. However, the increasing burden on the livestock industry has triggered the mixing of high-price meat species with low-quality/-price meat. This work aimed to differentiate different meat samples on the basis of metabolites. The metabolic difference between various meat samples was investigated through Nuclear Magnetic Resonance spectroscopy coupled with multivariate data analysis approaches like principal component analysis (PCA) and orthogonal partial least square-discriminant analysis (OPLS-DA). In total, 37 metabolites were identified in the gluteal muscle tissues of cow, goat, donkey and chicken usingH-NMR spectroscopy. PCA was found unable to completely differentiate between meat types, whereas OPLS-DA showed an apparent separation and successfully differentiated samples from all four types of meat. Lactate, creatine, choline, acetate, leucine, isoleucine, valine, formate, carnitine, glutamate, 3-hydroxybutyrate and α-mannose were found as the major discriminating metabolites between white (chicken) and red meat (chevon, beef and donkey). However, inosine, lactate, uracil, carnosine, format, pyruvate, carnitine, creatine and acetate were found responsible for differentiating chevon, beef and donkey meat. The relative quantification of differentiating metabolites was performed using one-way ANOVA and Tukey test. Our results showed that NMR-based metabolomics is a powerful tool for the identification of novel signatures (potential biomarkers) to characterize meats from different sources and could potentially be used for quality control purposes in order to differentiate different meat types.

Creatine Enhances the Effects of Cluster-Set Resistance Training on Lower-Limb Body Composition and Strength in Resistance-Trained Men: A Pilot Study

Diego A Bonilla, Richard B Kreider, Jorge L Petro, Ramón Romance, Manuel García-Sillero, Javier Benítez-Porres, Salvador Vargas-MolinaPMID: 34371813 DOI: 10.3390/nu13072303

Abstract

Creatine monohydrate (CrM) supplementation has been shown to improve body composition and muscle strength when combined with resistance training (RT); however, no study has evaluated the combination of this nutritional strategy with cluster-set resistance training (CS-RT). The purpose of this pilot study was to evaluate the effects of CrM supplementation during a high-protein diet and a CS-RT program on lower-limb fat-free mass (LL-FFM) and muscular strength. Twenty-three resistance-trained men (>2 years of training experience, 26.6 ± 8.1 years, 176.3 ± 6.8 cm, 75.6 ± 8.9 kg) participated in this study. Subjects were randomly allocated to a CS-RT+CrM (= 8), a CS-RT (

= 8), or a control group (

= 7). The CS-RT+CrM group followed a CrM supplementation protocol with 0.1 g·kg

·day

over eight weeks. Two sessions per week of lower-limb CS-RT were performed. LL-FFM corrected for fat-free adipose tissue (dual-energy X-ray absorptiometry) and muscle strength (back squat 1 repetition maximum (SQ-1RM) and countermovement jump (CMJ)) were measured pre- and post-intervention. Significant improvements were found in whole-body fat mass, fat percentage, LL-fat mass, LL-FFM, and SQ-1RM in the CS-RT+CrM and CS-RT groups; however, larger effect sizes were obtained in the CS-RT+CrM group regarding whole body FFM (0.64 versus 0.16), lower-limb FFM (0.62 versus 0.18), and SQ-1RM (1.23 versus 0.75) when compared to the CS-RT group. CMJ showed a significant improvement in the CS-RT+CrM group with no significant changes in CS-RT or control groups. No significant differences were found between groups. Eight weeks of CrM supplementation plus a high-protein diet during a CS-RT program has a higher clinical meaningfulness on lower-limb body composition and strength-related variables in trained males than CS-RT alone. Further research might study the potential health and therapeutic effects of this nutrition and exercise strategy.

Effect of guanidinoacetic acid supplementation in cattle

PMID: 34337645 DOI: 10.1093/jas/skab203

Abstract

Sex-Based Impact of Creatine Supplementation on Depressive Symptoms, Brain Serotonin and SSRI Efficacy in an Animal Model of Treatment-Resistant Depression

Shami Kanekar, Robert Ettaro, Michael D Hoffman, Hendrik J Ombach, Jadeda Brown, Cayla Lynch, Chandni S Sheth, Perry F RenshawPMID: 34360959 DOI: 10.3390/ijms22158195

Abstract

Rates of major depressive disorder (MDD) increase with living at altitude. In our model, rats housed at moderate altitude (in hypobaric hypoxia) exhibit increased depression-like behavior, altered brain serotonin and a lack of antidepressant response to most selective serotonin reuptake inhibitors (SSRIs). A forebrain deficit in the bioenergetic marker creatine is noted in people living at altitude or with MDD.Rats housed at 4500 ft were given dietary creatine monohydrate (CRMH, 4%

, 5 weeks) vs. un-supplemented diet, and impact on depression-like behavior, brain bioenergetics, serotonin and SSRI efficacy assessed.

CRMH significantly improved brain creatine in a sex-based manner. At altitude, CRMH increased serotonin levels in the female prefrontal cortex and striatum but reduced male striatal and hippocampal serotonin. Dietary CRMH was antidepressant in the forced swim test and anti-anhedonic in the sucrose preference test in only females at altitude, with motor behavior unchanged. CRMH improved fluoxetine efficacy (20 mg/kg) in only males at altitude: CRMH + SSRI significantly improved male striatal creatine and serotonin vs. CRMH alone.

Dietary CRMH exhibits sex-based efficacy in resolving altitude-related deficits in brain biomarkers, depression-like behavior and SSRI efficacy, and may be effective clinically for SSRI-resistant depression at altitude. This is the first study to link CRMH treatment to improving brain serotonin.